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molecular formula C8H17ClN2O2 B2694934 Ethyl 2-(piperazin-1-yl)acetate hydrochloride CAS No. 259808-38-3

Ethyl 2-(piperazin-1-yl)acetate hydrochloride

Cat. No. B2694934
M. Wt: 208.69
InChI Key: PQNHDYLVDFNODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06747023B1

Procedure details

In N,N-dimethylformamide (50 ml) was dissolved 1-(tert-butoxycarbonyl)piperazine (942 mg). After the addition of triethylamine (1.40 ml), ethyl bromoacetate (1.13 ml) was added, followed by stirring overnight at room temperature. The reaction mixture was concentrated under reduced pressure. Ethyl acetate was added to the residue and the mixture was washed with water. The organic layer was dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure. The residue was purified by chromatography on a silica gel column (hexane:ethyl acetate=3:1), whereby a colorless foam was obtained. The resulting substance was dissolved in a saturated hydrochloric acid—ethanol solution (10 ml) and the resulting solution was concentrated under reduced pressure. The solid thus precipitated was collected by filtration while being washed with ethyl acetate, whereby the title compound (841 mg) was obtained as a colorless solid.
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
1.13 mL
Type
reactant
Reaction Step One
Name
hydrochloric acid ethanol
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
942 mg
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[C:6]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=O)(C)(C)C.C(N(CC)CC)C.BrC[C:23]([O:25][CH2:26][CH3:27])=[O:24].[ClH:28].C(O)C>CN(C)C=O>[ClH:28].[N:8]1([CH2:6][C:23]([O:25][CH2:26][CH3:27])=[O:24])[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]1 |f:3.4,6.7|

Inputs

Step One
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.13 mL
Type
reactant
Smiles
BrCC(=O)OCC
Step Two
Name
hydrochloric acid ethanol
Quantity
10 mL
Type
reactant
Smiles
Cl.C(C)O
Step Three
Name
Quantity
942 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Ethyl acetate was added to the residue
WASH
Type
WASH
Details
the mixture was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on a silica gel column (hexane:ethyl acetate=3:1), whereby a colorless foam
CUSTOM
Type
CUSTOM
Details
was obtained
CONCENTRATION
Type
CONCENTRATION
Details
the resulting solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solid thus precipitated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
while being washed with ethyl acetate, whereby the title compound (841 mg)
CUSTOM
Type
CUSTOM
Details
was obtained as a colorless solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
Cl.N1(CCNCC1)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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